molecular formula C6H2BrF2NaO2S B13183835 Sodium 5-bromo-2,4-difluorobenzene-1-sulfinate

Sodium 5-bromo-2,4-difluorobenzene-1-sulfinate

Cat. No.: B13183835
M. Wt: 279.04 g/mol
InChI Key: BFMBSSNYVFKZTR-UHFFFAOYSA-M
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Description

Sodium 5-bromo-2,4-difluorobenzene-1-sulfinate is a chemical compound with the molecular formula C6H2BrF2NaO2S and a molecular weight of 279.03 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 5-bromo-2,4-difluorobenzene-1-sulfinate typically involves the sulfonation of 5-bromo-2,4-difluorobenzene. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonate salt .

Industrial Production Methods

Industrial production of this compound involves large-scale sulfonation processes, often using automated systems to maintain consistency and purity. The compound is then purified through crystallization or other separation techniques to achieve the required specifications for industrial use .

Chemical Reactions Analysis

Types of Reactions

Sodium 5-bromo-2,4-difluorobenzene-1-sulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include various sulfonic acids, sulfinates, and substituted benzene derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Sodium 5-bromo-2,4-difluorobenzene-1-sulfinate has several applications in scientific research:

Mechanism of Action

The mechanism by which sodium 5-bromo-2,4-difluorobenzene-1-sulfinate exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The sulfonate group can form strong ionic interactions with positively charged sites on proteins, affecting their structure and function. This interaction can modulate enzyme activities and influence biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Compounds similar to sodium 5-bromo-2,4-difluorobenzene-1-sulfinate include:

Uniqueness

What sets this compound apart from these similar compounds is its specific combination of bromine and fluorine atoms, which confer unique reactivity and stability. This makes it particularly useful in applications requiring precise chemical modifications and interactions .

Biological Activity

Sodium 5-bromo-2,4-difluorobenzene-1-sulfinate is a synthetic compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant studies that highlight its efficacy and safety.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom and two fluorine atoms attached to a benzene ring, along with a sulfonate group. This unique structure contributes to its reactivity and biological properties.

The exact mechanism of action for this compound remains under investigation. However, preliminary studies suggest it may interact with various biological targets, including enzymes and receptors involved in neurotransmission and metabolic pathways.

Potential Targets:

  • Dopamine Receptors : It may modulate dopamine neurotransmission, impacting conditions such as Parkinson's disease and schizophrenia.
  • Antimicrobial Activity : Similar compounds have shown efficacy against bacterial pathogens, suggesting potential for antibiotic applications.

Antimicrobial Effects

Recent studies have examined the antimicrobial properties of this compound. In vitro tests indicate that it exhibits significant activity against various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus (MRSA)0.98 µg/mL
Escherichia coli15.6 µg/mL
Candida albicans31.1 µg/mL

These results suggest that the compound may serve as a potent antimicrobial agent, particularly against resistant strains like MRSA .

Neuropharmacological Activity

The compound's potential effects on the central nervous system have been explored through animal models. Initial findings indicate that it may enhance dopaminergic signaling, which could be beneficial in treating neurodegenerative diseases.

Dosage (mg/kg) Effect Observed
5Modulation of neurotransmission
10Reduced symptoms in Parkinsonian models
20Increased neuroprotective effects

These results highlight its potential as a therapeutic agent for neurological disorders.

Case Studies

A series of case studies have been conducted to evaluate the biological activity of this compound:

  • Case Study on Antimicrobial Efficacy :
    • A laboratory study tested the compound against a panel of bacteria and fungi. The results showed significant inhibition of biofilm formation in Staphylococcus aureus, indicating its potential as an antibiofilm agent .
  • Neuroprotective Study :
    • In a model of neurodegeneration, administration of this compound resulted in improved motor function and reduced oxidative stress markers compared to controls .
  • Pharmacokinetic Analysis :
    • A pharmacokinetic study demonstrated favorable absorption and distribution characteristics in vivo, suggesting that the compound can effectively reach target tissues following administration .

Properties

Molecular Formula

C6H2BrF2NaO2S

Molecular Weight

279.04 g/mol

IUPAC Name

sodium;5-bromo-2,4-difluorobenzenesulfinate

InChI

InChI=1S/C6H3BrF2O2S.Na/c7-3-1-6(12(10)11)5(9)2-4(3)8;/h1-2H,(H,10,11);/q;+1/p-1

InChI Key

BFMBSSNYVFKZTR-UHFFFAOYSA-M

Canonical SMILES

C1=C(C(=CC(=C1F)Br)S(=O)[O-])F.[Na+]

Origin of Product

United States

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